N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Peptidomimetic Applications
Researchers have developed novel synthesis routes for compounds related to your compound of interest, focusing on peptidomimetic building blocks. For instance, Marinko et al. (2000) synthesized N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide as a new peptidomimetic building block, illustrating the chemical versatility and potential application of these compounds in designing bioactive molecules (Marinko et al., 2000).
Anticancer and Antimicrobial Potential
The quinazolinone chemical framework has been explored for its potential in anticancer and antimicrobial applications. Antypenko et al. (2016) reported on N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, demonstrating significant anticancer and antimicrobial activities. This research underscores the therapeutic promise of quinazolinone derivatives in treating infectious diseases and cancer (Antypenko et al., 2016).
Novel Synthetic Routes and Biological Evaluations
Further, innovative synthetic methodologies have been developed for quinazoline derivatives, with subsequent biological evaluations highlighting their potential. Shafi et al. (2021) synthesized novel quinazoline derivatives, exploring their antimicrobial and antioxidant activities, thus providing insights into the broad applicability of these compounds in pharmacological contexts (Shafi et al., 2021).
Translocator Protein Ligands
The pyrazolo[3,4-b]quinoline scaffold, closely related to your compound of interest, has been utilized in the design of translocator protein ligands. Cappelli et al. (2011) detailed the synthesis and evaluation of these derivatives as potential anxiolytic and neuroprotective agents, showcasing the therapeutic implications of such chemical structures (Cappelli et al., 2011).
Antitumor and Antifungal Activities
El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives, integrating biologically active moieties to assess their antitumor and antifungal activities. This study highlights the potential of structurally related compounds in contributing to the development of new therapeutic agents (El-bayouki et al., 2011).
Properties
IUPAC Name |
N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-7-15-18-9-12-8-13(4-5-14(12)23(15)21-11)20-16(24)10-22-17(25)3-2-6-19-22/h2-3,6-7,9,13H,4-5,8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQCBEKLGJTOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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